6-(Propan-2-yloxy)pyridine-3-carbothioamide
Description
6-(Propan-2-yloxy)pyridine-3-carbothioamide is a pyridine derivative featuring a carbothioamide (-C(=S)NH₂) group at the 3-position and a propan-2-yloxy (isopropoxy) substituent at the 6-position of the pyridine ring. Its molecular formula is C₉H₁₂N₂OS, with a molecular weight of 196.27 g/mol . The compound is identified by synonyms such as ZINC19488655 and AKOS000186423, and its InChIKey is ZGIBMBNFHRKDQE-UHFFFAOYSA-N .
Properties
IUPAC Name |
6-propan-2-yloxypyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-6(2)12-8-4-3-7(5-11-8)9(10)13/h3-6H,1-2H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIBMBNFHRKDQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(Propan-2-yloxy)pyridine-3-carbothioamide typically involves the reaction of 6-hydroxypyridine-3-carbothioamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(Propan-2-yloxy)pyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Propan-2-yloxy)pyridine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yloxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of 6-(Propan-2-yloxy)pyridine-3-carbothioamide and analogous compounds (see Table 1 ).
Table 1: Structural and Molecular Comparison of Pyridine-3-carbothioamide Derivatives
Substituent Effects on Physicochemical Properties
Lipophilicity: The propan-2-yloxy group in the target compound balances moderate lipophilicity, suitable for membrane permeability . The 3-(trifluoromethyl)phenoxy group () introduces significant hydrophobicity and steric bulk, which may impact metabolic stability .
Hydrogen-Bonding Capacity: All compounds retain the carbothioamide (-C(=S)NH₂) group, enabling hydrogen-bond donation (N-H) and acceptance (C=S) . The 2-pyridin-4-ylethylamino derivative () adds a secondary amine and pyridine nitrogen, enhancing hydrogen-bonding diversity .
Cyclopropylamino () introduces ring strain, which may alter conformational preferences in binding interactions .
Biological Activity
6-(Propan-2-yloxy)pyridine-3-carbothioamide (CAS No. 1016888-06-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a propan-2-yloxy group and a carbothioamide functional group. This structure is significant as it influences the compound's interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃OS |
| Molecular Weight | 185.23 g/mol |
| CAS Number | 1016888-06-4 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It may function as an enzyme inhibitor or modulator, impacting various metabolic pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : Possible inhibition of metabolic enzymes.
- Receptors : Modulation of receptor activity linked to various diseases.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 µM/mL . While specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy.
Anticancer Properties
Studies on related thioamide compounds have demonstrated anticancer activities through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth . The carbothioamide group is often associated with anticancer properties, indicating that this compound may possess similar effects.
Enzyme Inhibition
Compounds in the same class have been shown to inhibit key metabolic enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation . This suggests that this compound could be explored for neurological applications.
Case Studies and Research Findings
- Antimicrobial Screening : A study evaluated various pyridine derivatives for their antimicrobial activity against clinical isolates. Compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria, indicating a potential role in developing new antibiotics .
- Anticancer Research : Research has focused on thioamide derivatives' ability to induce apoptosis in cancer cell lines. Similar compounds have shown to activate caspase pathways, leading to cell death in cancerous cells . This raises the possibility that this compound could be evaluated for anticancer properties.
- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of pyridine derivatives through their ability to inhibit AChE, suggesting that this compound might be beneficial in treating neurodegenerative diseases such as Alzheimer's .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
